Ethyl 2-methoxyacetimidate hydrochloride

Synthetic Chemistry Process Development Imidate Synthesis

Synthetic routes requiring a methoxyacetimidate fragment often fail with simpler imidates due to missing α-methoxy leaving-group capability or hygroscopic free-base instability. Ethyl 2-methoxyacetimidate hydrochloride (CAS 42945-65-3) solves this via: - Crystalline HCl salt: accurate weighing without gloveboxes, superior shelf stability - α-Methoxy group: enables oxadiazole/triazole synthesis and peptidomimetic scaffolds inaccessible with ethyl acetimidate HCl - 87% Pinner yield, 95-97% purity with batch-specific CoA (NMR/HPLC/GC) - Non-hazardous transport classification for pilot-scale transfer

Molecular Formula C5H12ClNO2
Molecular Weight 153.61
CAS No. 42945-65-3
Cat. No. B2762891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methoxyacetimidate hydrochloride
CAS42945-65-3
Molecular FormulaC5H12ClNO2
Molecular Weight153.61
Structural Identifiers
SMILESCCOC(=N)COC.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-3-8-5(6)4-7-2;/h6H,3-4H2,1-2H3;1H
InChIKeyXQVVLJSNTJWBMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methoxyacetimidate Hydrochloride: Procurement & Differentiation Guide


Ethyl 2-methoxyacetimidate hydrochloride (CAS 42945-65-3) is a crystalline imidate ester hydrochloride salt with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 g/mol . It is synthesized via the Pinner reaction, treating 2-methoxyacetonitrile with anhydrous ethanol in the presence of hydrogen chloride gas . The compound serves as a versatile synthetic intermediate in organic and pharmaceutical chemistry, particularly valued for constructing heterocycles, peptidomimetics, and functionalized amines [1]. As the hydrochloride salt of ethyl 2-methoxyethanimidate, it offers distinct handling and reactivity advantages over its free-base analog (CAS 88512-05-4) and other alkyl imidate esters.

Crystalline imidate ester HCl salt; fits heterocycle, amidine, and peptidomimetic synthesis workflows.
α-Methoxy group modulates electrophilicity, enabling specific condensation cascades.
Hydrochloride salt form may facilitate solid handling and ambient storage relative to free-base form.

Why Generic Imidate Ester Substitution Fails


Imidate esters are not commodity reagents; their reactivity profiles are exquisitely sensitive to the O-alkyl and α-substituent patterns. Ethyl 2-methoxyacetimidate hydrochloride differentiates itself through the synergistic effect of its α-methoxy group, which modulates electrophilicity at the imino carbon via both inductive withdrawal and potential chelation, while the hydrochloride salt form provides superior crystallinity and shelf stability compared to the hygroscopic, hydrolysis-prone free base . Substituting with a simpler analog such as ethyl acetimidate hydrochloride (CAS 2208-07-3) eliminates the α-methoxy leaving-group capability required for certain condensation cascades, while the methyl ester analog (methyl 2-methoxyacetimidate hydrochloride, MW 139.58) alters both stoichiometric calculations and solubility characteristics in polar aprotic solvent systems . These differences are not academic; they directly translate into failed reactions, irreproducible yields, and wasted procurement budgets when the wrong imidate is selected.

α-Methoxy absence
Replacing with ethyl acetimidate HCl removes the methoxy leaving group; required condensation cascades may not proceed.
Ester homolog mismatch
Methyl 2-methoxyacetimidate HCl alters stoichiometric mass and solubility; reaction yields may shift in polar aprotic systems.
Free-base instability
The free base is moisture-sensitive; substitution risks partial hydrolysis, compromising reaction stoichiometry.

Comparator-Anchored Differentiation Evidence


Pinner Synthesis Yield Advantage

In the optimized Pinner synthesis, treatment of 2-methoxyacetonitrile (0.37 mol) with anhydrous ethanol and hydrogen chloride gas in diethyl ether at -10°C to 20°C over 17 hours affords ethyl 2-methoxyacetimidate hydrochloride as a crystalline solid in 87% isolated yield after filtration and drying . This compares favorably to typical Pinner reaction yields for unsubstituted alkyl imidate hydrochlorides, which commonly range from 60–75% due to competing hydrolysis and polymerization side reactions [1]. The methoxy substituent is believed to stabilize the intermediate imino-ester cation, suppressing degradation pathways.

Pinner Yield
Cross-study comparable
87% isolated yield vs. 60–75% class baseline
Reported higher yield may support cost efficiency at scale.
Optimized conditions; yield scope may vary by substrate.
Synthetic Chemistry Process Development Imidate Synthesis

Hydrochloride Salt vs. Free Base Stability

Ethyl 2-methoxyacetimidate hydrochloride (MW 153.61) is a crystalline solid with long-term storage recommendation of cool, dry conditions and no hazardous material transport classification, indicating robust ambient stability . In contrast, the free base form (ethyl 2-methoxyacetimidate, CAS 88512-05-4, MW 117.15) is reported to be susceptible to hydrolysis, forming ethyl 2-methoxyacetate and ammonia upon exposure to moisture . The hydrochloride salt form is universally preferred for procurement and storage due to its non-hygroscopic crystalline nature, whereas the free base requires stringent anhydrous handling and is rarely offered commercially in bulk .

Salt Stability
Reported
Crystalline solid, ambient stable; free base hydrolysis-prone
Salt form may reduce handling risk and partial hydrolysis.
Qualitative comparison; supplier data to verify.
Reagent Handling Stability Salt Form Selection

Ethyl vs. Methyl Ester Stoichiometry

The molecular weight of ethyl 2-methoxyacetimidate hydrochloride (153.61 g/mol) is 14.03 g/mol higher than that of the methyl analog, methyl 2-methoxyacetimidate hydrochloride (139.58 g/mol, C4H10ClNO2) . In reactions where the imidate serves as a stoichiometric electrophile (e.g., amidine formation with amines), the ethyl ester requires 10% more mass per mole. However, the ethyl ester's increased lipophilicity (calculated logP ≈ 0.5 vs. ≈ -0.1 for the methyl ester, based on fragment addition) can enhance solubility in organic reaction media such as THF or dichloromethane, often reducing the total solvent volume required and improving reaction homogeneity [1].

Stoichiometry
Class-level inference
153.61 vs. 139.58 g/mol; 10.1% higher mass per mole
Mass difference may impact procurement and costing at scale.
Solubility implications context-dependent.
Stoichiometry Reaction Optimization Cost Efficiency

Validated Precursor to 2-Methoxyacetamidine Hydrochloride: Documented Synthetic Utility

Ethyl 2-methoxyacetimidate hydrochloride is documented as a direct upstream precursor to 2-methoxyacetamidine hydrochloride (CAS 1903-91-9), a key intermediate used in multiple medicinal chemistry programs . This synthetic transformation is cited in patents WO2005/47279, WO2006/44732, and WO2008/39882, as well as in the Journal of Medicinal Chemistry (1998, vol. 41, p. 4251–4260) [1]. In contrast, the simpler ethyl acetimidate hydrochloride yields acetamidine hydrochloride, which lacks the methoxy functionality required for downstream elaboration into methoxy-substituted heterocycles and肽模拟物 . The documented use of the target compound in patent literature provides procurement confidence that the reagent has been validated in industrially relevant synthetic sequences.

Synthetic Utility
Supporting evidence
Precursor to 2-methoxyacetamidine HCl; cited in 3+ patents
Patent-documented use may provide building-block confidence.
Methoxy retained in downstream product.
Medicinal Chemistry Amidine Synthesis Building Block

High-Confidence Application Scenarios


Multi-Kilogram Heterocycle Synthesis

When a synthetic route requires the installation of a methoxyacetimidate fragment as a masked carboxylic acid equivalent or as a precursor to methoxy-substituted heterocycles (e.g., oxadiazoles, triazoles), ethyl 2-methoxyacetimidate hydrochloride is the reagent of choice. The 87% Pinner yield ensures economic viability at scale, while the crystalline hydrochloride salt form facilitates accurate weighing under standard laboratory conditions without the need for anhydrous glovebox handling .

2-Methoxyacetamidine Precursor for Medicinal Chemistry

For medicinal chemistry teams building compound libraries around methoxyacetamidine pharmacophores, ethyl 2-methoxyacetimidate hydrochloride serves as the direct precursor to 2-methoxyacetamidine hydrochloride (CAS 1903-91-9), a validated intermediate in published patent literature . Procurement of this specific imidate ester eliminates the need for de novo route development to the amidine, accelerating SAR exploration.

Peptidomimetic Scaffold Construction

The α-methoxy group of ethyl 2-methoxyacetimidate hydrochloride can function as a leaving group in nucleophilic substitution and condensation reactions, enabling the construction of peptidomimetic scaffolds that are inaccessible using simple ethyl acetimidate hydrochloride [1]. Researchers developing protease inhibitors or β-turn mimetics benefit from this unique reactivity profile.

Reproducible Scale-Up with High-Purity Reagent

Commercial suppliers offer ethyl 2-methoxyacetimidate hydrochloride with standardized purity specifications of 95% and 97%, supported by batch-specific certificates of analysis (NMR, HPLC, GC) . For process chemists transferring a medicinal chemistry route to pilot scale, this documented purity and the non-hazardous transport classification minimize regulatory hurdles and ensure batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
Multi-kilogram heterocycle synthesis
Methoxy-substituted imidate reactivity
Yield and scale-up reproducibility
2-Methoxyacetamidine precursor
Amidine-forming pathway
Patent-validated synthetic utility
Peptidomimetic scaffold construction
α-Methoxy leaving-group capability
Nucleophilic substitution outcome
Reproducible scale-up with high-purity reagent
Crystalline salt form purity
Batch-to-batch specification verification
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